Butan-1-amine;2-dodecylbenzenesulfonic acid

Description

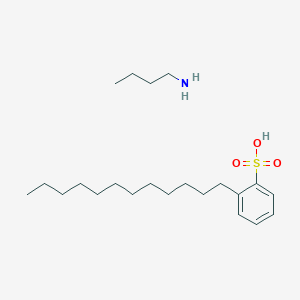

Butan-1-amine;2-dodecylbenzenesulfonic acid is an ionic compound formed by the neutralization of 2-dodecylbenzenesulfonic acid (2-DBSA) with butan-1-amine. The sulfonic acid group (-SO₃H) at the 2-position of the benzene ring and the long dodecyl alkyl chain confer surfactant properties, making it useful in detergents, emulsifiers, and polymer stabilization . The butan-1-amine counterion influences solubility and thermal stability, distinguishing it from salts with other amines like ethanolamine .

Structurally, 2-DBSA belongs to the aryl sulfonate class, characterized by a hydrophobic alkyl chain and a hydrophilic sulfonate group. This amphiphilic structure enables micelle formation, critical for applications in industrial and pharmaceutical formulations .

Properties

IUPAC Name |

butan-1-amine;2-dodecylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3S.C4H11N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-2-3-4-5/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBGSBIZBRZJPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12068-09-6 | |

| Record name | Dodecylbenzenesulphonic acid, compound with butylamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Butan-1-amine;2-dodecylbenzenesulfonic acid is a compound that combines an amine functional group with a long-chain sulfonic acid. This structure suggests potential applications in various biological contexts, particularly in surfactant properties and interactions with biological membranes. This article reviews the biological activity of this compound, including its antimicrobial properties, enzymatic interactions, and potential applications in bioremediation.

Chemical Structure

The compound consists of:

- Butan-1-amine : A straight-chain primary amine.

- 2-Dodecylbenzenesulfonic acid : A long-chain sulfonic acid that enhances hydrophobic interactions.

The combination of these two components results in a molecule that can interact with both hydrophilic and hydrophobic environments, making it suitable for various biological applications.

Antimicrobial Properties

Research indicates that dodecylbenzenesulfonic acid derivatives exhibit significant antimicrobial activity. For instance:

- Mannich Bases : Derivatives of dodecylbenzenesulfonic acid have shown higher antimicrobial activity against various pathogens, suggesting that modifications to the sulfonate group can enhance efficacy against bacteria and fungi .

- Mechanism of Action : The antimicrobial action is thought to stem from the disruption of microbial cell membranes due to the surfactant properties of the compound, leading to increased permeability and cell lysis.

Enzymatic Interactions

The compound has been studied for its effects on enzymatic processes:

- Subtilisin Carlsberg Proteolysis : The presence of sodium dodecylbenzenesulfonate (SDBS) was found to increase the proteolysis rate by threefold when interacting with immobilized ovalbumin films. This enhancement is attributed to surfactant-induced swelling and conformational changes in the protein film, facilitating enzyme access .

Bioremediation Applications

Dodecylbenzenesulfonic acid has been explored for its potential in environmental applications:

- Adsorption Mechanisms : Studies have shown that biochars derived from agricultural waste can effectively adsorb dodecylbenzenesulfonic acid, aiding in the remediation of contaminated environments. The adsorption capacity is influenced by the surface area and pore volume of the biochar used .

| Biochar Type | Surface Area (m²/g) | Adsorption Capacity |

|---|---|---|

| C700 | 375.89 | High |

| P700 | Variable | Moderate |

Case Studies

- Microalgae Biomass Extraction : In a study involving microalgae, sodium dodecylbenzenesulfonate was utilized as an anionic surfactant to enhance lipid extraction processes. The presence of surfactants improved extraction yields significantly compared to control setups without surfactants .

- Catalytic Processes : Research on catalytic wet air oxidation processes indicated that dodecylbenzenesulfonic acid could enhance biodegradability and reaction kinetics in wastewater treatment applications .

Scientific Research Applications

Surfactant Properties

DBSA exhibits excellent surfactant characteristics, making it suitable for various formulations in cleaning and industrial applications. It is particularly effective in:

- Emulsification : DBSA can stabilize emulsions, which are mixtures of oil and water, enhancing the stability of products like creams and lotions.

- Wetting Agents : It improves the spreading of liquids on surfaces, which is crucial in coatings and paint formulations.

Case Study: Agricultural Formulations

A study demonstrated that DBSA could be used to develop water-based pesticide formulations, enhancing their efficacy by improving solubility and stability in aqueous environments. The formulation showed significant improvements in the dispersibility of active ingredients, making it a viable alternative to traditional oil-based systems .

Environmental Applications

DBSA has been investigated for its role in environmental remediation, particularly in wastewater treatment processes.

- Adsorption Mechanisms : Research indicates that biochar derived from agricultural waste can effectively adsorb DBSA from contaminated water. This process utilizes the porous structure of biochar to capture and remove pollutants, demonstrating an eco-friendly approach to wastewater management .

Data Table: Adsorption Capacity of Biochars

| Biochar Type | Surface Area (m²/g) | Adsorption Capacity (mg/g) |

|---|---|---|

| Corn Straw C700 | 375.89 | 150 |

| Poplar Leaf P700 | 350.00 | 120 |

Industrial Cleaning Products

DBSA is widely used in the formulation of household and industrial cleaning agents due to its ability to lower surface tension and enhance cleaning efficiency.

- Household Cleaners : Its application in laundry detergents and surface cleaners has shown to improve dirt removal and stain lifting capabilities.

Case Study: Cleaning Efficacy

In a comparative study, DBSA-containing cleaners outperformed traditional formulations in removing grease and oil stains from various surfaces, highlighting its effectiveness as a primary surfactant .

Pharmaceutical Applications

The compound also finds applications in the pharmaceutical industry, particularly as an excipient in drug formulations.

- Drug Delivery Systems : DBSA has been studied for its potential to enhance the solubility of poorly soluble drugs, thereby improving their bioavailability. Its surfactant properties allow for better dispersion of active pharmaceutical ingredients (APIs) in aqueous solutions.

Research Findings

A recent study explored the use of DBSA in formulating microemulsions for drug delivery, revealing promising results in terms of stability and release profiles of encapsulated drugs .

Comparison with Similar Compounds

Ethanolamine Salts of Dodecylbenzenesulfonic Acid

Ethanolamine salts of dodecylbenzenesulfonic acid (e.g., monoethanolamine 4-dodecylbenzenesulfonate) are widely used anionic surfactants. Key differences include:

- Alkyl Chain Position: The 2-dodecyl isomer (in Butan-1-amine;2-DBSA) versus 4-dodecyl isomer (in ethanolamine salts) affects molecular packing and critical micelle concentration (CMC). The 2-isomer may exhibit lower solubility in polar solvents due to steric hindrance near the sulfonate group .

- Thermal Stability: Polyaniline-DBSA salts demonstrate stability up to 500°C, suggesting that Butan-1-amine;2-DBSA may share high thermal resistance. Ethanolamine salts, however, may degrade at lower temperatures due to the amine’s volatility .

- Biological Activity: Ethanolamine-DBSA salts are less cytotoxic than perfluorinated sulfonic acids (PFAS) but may still induce mild inflammation in biological systems, as seen in naphthalene sulfonic acid derivatives .

Perfluoroalkyl Sulfonic Acids (PFAS)

PFAS like perfluorohexane sulfonic acid (PFHxS) share sulfonic acid groups but feature fluorinated alkyl chains. Contrasts include:

- Environmental Persistence : PFAS are highly resistant to degradation, whereas Butan-1-amine;2-DBSA’s hydrocarbon chain is more susceptible to microbial breakdown .

- Toxicity : PFAS disrupt lipid metabolism and steroid synthesis, while Butan-1-amine;2-DBSA’s toxicity profile is less studied. Structural analogs like naphthalene sulfonic acids show dose-dependent inflammation and growth retardation in rodents .

Aromatic Sulfonic Acids with Varied Substitutions

- Naphthalene Sulfonic Acids: Dual substitution at 4,5-positions (e.g., 4,5-dihydroxy naphthalene sulfonic acid) enhances enzyme inhibition, unlike mono-substituted analogs. Butan-1-amine;2-DBSA’s single sulfonate group may limit catalytic interactions compared to naphthalene derivatives .

- Aminosulfonic Acids: Taurine (2-aminoethanesulfonic acid) and betulinic acid sulfonamides exhibit antimicrobial and antitumor activity. Butan-1-amine;2-DBSA’s longer alkyl chain may improve membrane penetration but reduce aqueous solubility .

Q & A

Q. What characterization techniques are essential for confirming the structure of Butan-1-amine and 2-dodecylbenzenesulfonic acid?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the alkyl chain length of 2-dodecylbenzenesulfonic acid and the amine group in Butan-1-amine. For example, the sulfonic acid proton resonance typically appears downfield (δ 11-12 ppm) .

- Fourier-Transform Infrared Spectroscopy (FTIR): Identify functional groups: the S=O stretching vibrations (~1180 cm) and NH bending (~1600 cm) .

- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., 2-dodecylbenzenesulfonic acid: m/z ~326) and fragmentation patterns .

Q. How can researchers standardize the synthesis of 2-dodecylbenzenesulfonic acid to ensure reproducibility?

Methodological Answer:

- Control Sulfonation Conditions: Optimize reaction temperature (typically 80–100°C) and sulfuric acid concentration to avoid over-sulfonation or side products .

- Purification Steps: Use solvent extraction (e.g., ethyl acetate) to isolate the sulfonic acid, followed by recrystallization from ethanol/water mixtures to remove unreacted dodecylbenzene .

- Validate Purity: Monitor via thin-layer chromatography (TLC) with UV detection at 254 nm .

Q. What are the key solubility properties of Butan-1-amine and 2-dodecylbenzenesulfonic acid in polar vs. non-polar solvents?

Methodological Answer:

- Butan-1-amine: Miscible in polar solvents (water, ethanol) due to hydrogen bonding; limited solubility in hydrocarbons. Conduct phase-solubility studies at varying pH to assess protonation effects (pKa ~10.6) .

- 2-Dodecylbenzenesulfonic Acid: Hydrophobic alkyl chain reduces water solubility; forms micelles in aqueous solutions (critical micelle concentration ~1 mM). Use dynamic light scattering (DLS) to characterize micelle size .

Q. How does pH influence the stability of Butan-1-amine in aqueous solutions?

Methodological Answer:

- Acidic Conditions (pH < 8): Protonation of the amine group enhances water solubility but may lead to salt formation. Monitor degradation via UV-Vis spectroscopy at λ = 220 nm .

- Basic Conditions (pH > 11): Deamination or oxidation may occur. Use gas chromatography (GC) to detect volatile byproducts (e.g., butyraldehyde) .

Q. What safety protocols are critical when handling Butan-1-amine in laboratory settings?

Methodological Answer:

- Ventilation: Use fume hoods to prevent inhalation of volatile amines (odor threshold ~1 ppm) .

- Personal Protective Equipment (PPE): Wear nitrile gloves and goggles to avoid skin/eye irritation. Neutralize spills with dilute acetic acid .

- Storage: Keep in airtight containers under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can researchers optimize the catalytic efficiency of 2-dodecylbenzenesulfonic acid in micellar reaction systems?

Methodological Answer:

- Micellar Catalysis: Design experiments to vary surfactant concentration (0.5–5 mM) and measure reaction rates (e.g., ester hydrolysis) using UV kinetics. Compare with non-ionic surfactants to assess electrostatic effects .

- Molecular Dynamics (MD) Simulations: Model micelle structure to identify optimal packing parameters (e.g., aggregation number, core polarity) .

Q. What strategies resolve discrepancies in reported thermal stability data for 2-dodecylbenzenesulfonic acid?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Conduct under controlled atmospheres (N vs. air) to differentiate between decomposition (200–250°C) and oxidative degradation .

- DSC Calibration: Use indium standards to ensure accuracy. Reconcile conflicting data by comparing heating rates (e.g., 10°C/min vs. 5°C/min) .

- Theoretical Framework: Apply kinetic models (e.g., Flynn-Wall-Ozawa method) to calculate activation energies and identify degradation mechanisms .

Q. How can the interaction between Butan-1-amine and 2-dodecylbenzenesulfonic acid be exploited in supramolecular chemistry?

Methodological Answer:

Q. What advanced techniques quantify trace impurities in Butan-1-amine synthesized via reductive amination?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with evaporative light scattering detection (ELSD) to separate and quantify residual butyraldehyde or ammonium salts .

- Gas Chromatography-Mass Spectrometry (GC-MS): Detect volatile byproducts (e.g., secondary amines) with a DB-5MS capillary column .

Q. How do molecular dynamics simulations enhance understanding of 2-dodecylbenzenesulfonic acid’s behavior at oil-water interfaces?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.